

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

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An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid

Introduction

2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a methoxy group at the 2'-position. This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in medicinal chemistry and organic synthesis. The biphenyl scaffold is a privileged structure in drug discovery, known for its rigid yet conformationally flexible nature, which allows for effective interaction with biological targets.^[1] The presence of the carboxylic acid group provides a key site for hydrogen bonding and salt formation, enhancing solubility and enabling further chemical modification, while the methoxy group influences the molecule's conformation and electronic properties.

This guide provides a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, and safety considerations for 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, tailored for researchers and scientists in drug development and chemical research.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in experimental settings. These properties are dictated by its unique molecular structure.

Nomenclature and Identifiers

- IUPAC Name: 4-(2-Methoxyphenyl)benzoic acid[2]
- Synonyms: 2-(4-Carboxyphenyl)anisole, 4-Carboxy-2'-methoxybiphenyl[2]
- CAS Number: 5728-32-5[3][4]
- Molecular Formula: C₁₄H₁₂O₃[4]
- Molecular Weight: 228.25 g/mol [3][4]

Molecular Structure

The structure consists of two phenyl rings linked by a single bond. The carboxylic acid and methoxy substituents create an asymmetric molecule, influencing its steric and electronic profile.

Caption: 2D Structure of 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Physicochemical Data Summary

The properties listed below are essential for determining appropriate solvents for reactions and purification, as well as for understanding the compound's physical state under laboratory conditions.

Property	Value	Source(s)
Appearance	Solid (Off-white to light yellow)	[5]
Molecular Weight	228.25 g/mol	[3][4]
InChIKey	YQLGXBYAHYGABI-UHFFFAOYSA-N	[6]
SMILES	<chem>COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O</chem>	[6]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key spectral features for 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.

- **O-H Stretch:** A very broad and strong absorption is expected in the 2500-3300 cm^{-1} region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. [\[7\]](#)
- **C=O Stretch:** A strong, sharp absorption band appears between 1710 and 1760 cm^{-1} . For dimeric, hydrogen-bonded forms, this peak is typically found around 1710 cm^{-1} . [\[7\]](#)
- **C-O Stretches:** Absorptions corresponding to the C-O single bonds of the carboxylic acid and the methoxy ether group are expected in the 1200-1300 cm^{-1} region.
- **Aromatic C-H and C=C Stretches:** Bands for aromatic C-H stretching typically appear just above 3000 cm^{-1} , while C=C stretching in the aromatic rings will show multiple peaks in the 1450-1600 cm^{-1} range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum provides clear diagnostic signals. The carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield, often above 10-12 ppm, though its visibility can be affected by the solvent and water content. [\[7\]](#) The aromatic protons will appear in the 7.0-8.2 ppm range, with complex splitting patterns due to the disubstituted nature of both rings. The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.8 ppm.
- **^{13}C NMR:** The carbon spectrum will show a signal for the carboxyl carbon (-COOH) around 167-175 ppm. [\[8\]](#) The aromatic carbons will resonate in the 110-145 ppm region, with the carbon attached to the methoxy group appearing upfield (around 155-160 ppm) and the carbon attached to the carboxylic acid appearing downfield. The methoxy carbon (-OCH₃) will have a characteristic signal around 55-60 ppm. [\[8\]](#)

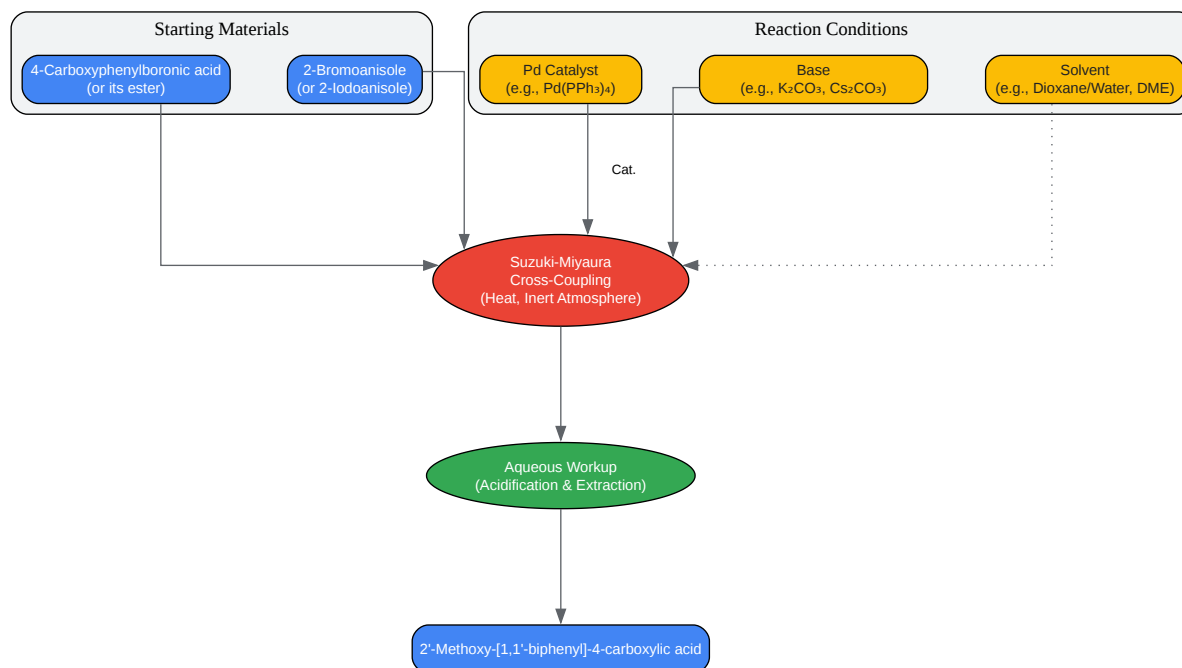
Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a molecular ion peak ($[M]^+$) corresponding to its molecular weight ($m/z = 228.25$). Common fragmentation patterns may include the loss of a hydroxyl radical ($-OH$), a methoxy radical ($-OCH_3$), or a carboxyl group ($-COOH$).

Synthesis and Reactivity

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a logical route is the coupling of 4-carboxyphenylboronic acid with 2-bromoanisole or 2-iodoanisole.



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Caption: General workflow for Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki Coupling

The following is a representative protocol adapted from established procedures for similar biphenyl carboxylic acids.[8][9]

- **Reaction Setup:** To a reaction vessel, add 4-carboxyphenylboronic acid (1.0 eq), 2-bromoanisole (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).^[9]
- **Solvent Addition:** Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).^[9]
- **Degassing:** Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
- **Catalyst Addition:** Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 eq), to the reaction mixture.^[9]
- **Heating:** Heat the mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After cooling to room temperature, dilute the mixture with water. Acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by column chromatography.^{[9][10]}

Chemical Reactivity

The reactivity of this molecule is governed by its three main components: the carboxylic acid, the methoxy group, and the biphenyl system.

- **Carboxylic Acid:** This group is the primary site for derivatization. It can undergo standard reactions such as:
 - **Esterification:** Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents.
 - **Amide Formation:** Activation with coupling agents (e.g., DCC, EDC) followed by reaction with an amine.

- Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH_4 .
- Aromatic Rings: The rings can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-para director, while the carboxylic acid is a deactivating, meta-director. The outcome of such a reaction would depend heavily on the reaction conditions.

Applications in Research and Development

Biphenyl carboxylic acids are prominent scaffolds in medicinal chemistry.

- Drug Discovery: This class of compounds has been investigated for various therapeutic targets. Derivatives of biphenyl carboxylic acid have shown potential as anticancer agents by inhibiting tubulin polymerization.[11] They are also explored as URAT1 inhibitors for the treatment of gout and hyperuricemia.[12] The specific 2'-methoxy substitution can be crucial for optimizing binding affinity and pharmacokinetic properties.
- Organic Synthesis: As a functionalized biphenyl, it serves as a versatile intermediate for the synthesis of more complex molecules, including polymers, ligands for metal catalysis, and materials for organic electronics.

Safety and Handling

Proper handling of all chemicals is essential in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

- Hazard Classification: This chemical is generally classified as hazardous.[2]
 - GHS Pictogram: GHS07 (Exclamation mark)[2]
 - Signal Word: Warning[2]
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]

- H335: May cause respiratory irritation.[\[2\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)[\[5\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)[\[5\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)
- Handling and Storage:
 - Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.[\[5\]](#)[\[13\]](#)
 - Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[5\]](#)

Conclusion

2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its utility as a scaffold in the development of new therapeutic agents and materials. Its synthesis is readily achievable through robust methods like Suzuki coupling, and its functional groups offer multiple handles for further chemical exploration. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements is paramount for its effective and safe utilization in research and development.

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